2-Methyl-1-(trideuteriomethyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(trideuteriomethyl)imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of a methyl group at the second position and a trideuteriomethyl group at the first position of the imidazole ring. The incorporation of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(trideuteriomethyl)imidazole typically involves the deuteration of 2-methylimidazole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of deuterium oxide (D2O) as a deuterium source can also be employed in industrial settings to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(trideuteriomethyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced imidazole derivatives.
Substitution: The methyl and trideuteriomethyl groups can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products:
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Functionalized imidazole derivatives
Scientific Research Applications
2-Methyl-1-(trideuteriomethyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a deuterium-labeled internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterium-labeled intermediates for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(trideuteriomethyl)imidazole is primarily related to its ability to participate in various chemical reactions due to the presence of the imidazole ring. The deuterium atoms can influence the reaction kinetics and stability of the compound. In biological systems, the compound can interact with enzymes and receptors, potentially altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methylimidazole: Lacks the trideuteriomethyl group, making it less suitable for deuterium-related studies.
1-Methylimidazole: Contains a methyl group at the first position but lacks the deuterium atoms, resulting in different physical and chemical properties.
2-Phenylimidazole: Contains a phenyl group at the second position, offering different reactivity and applications compared to 2-Methyl-1-(trideuteriomethyl)imidazole.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it valuable for applications requiring deuterium labeling, such as NMR spectroscopy and metabolic studies. The compound’s ability to undergo various chemical reactions while maintaining its deuterium content further enhances its utility in scientific research.
Properties
Molecular Formula |
C5H8N2 |
---|---|
Molecular Weight |
99.15 g/mol |
IUPAC Name |
2-methyl-1-(trideuteriomethyl)imidazole |
InChI |
InChI=1S/C5H8N2/c1-5-6-3-4-7(5)2/h3-4H,1-2H3/i2D3 |
InChI Key |
GIWQSPITLQVMSG-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CN=C1C |
Canonical SMILES |
CC1=NC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.